Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)-
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Overview
Description
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a piperazine ring, a chlorophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Addition of the Pyrrolidinyl Group: The pyrrolidinyl group is added through a nucleophilic substitution reaction, utilizing pyrrolidine derivatives.
Final Assembly and Purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for controlled synthesis with precise monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.
Purification Techniques: Industrial purification often involves advanced methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: Can produce reduced forms with altered functional groups.
Substitution: Leads to the formation of new compounds with substituted functional groups.
Scientific Research Applications
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting biochemical pathways.
Alter Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Piperazine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups with varying functional groups.
Pyrrolidinyl Compounds: Compounds with pyrrolidinyl groups and different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88052-59-9 |
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Molecular Formula |
C19H25Cl2N3O2 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C19H24ClN3O2.ClH/c20-17-6-3-16(4-7-17)5-8-18(24)23-13-11-21(12-14-23)15-19(25)22-9-1-2-10-22;/h3-8H,1-2,9-15H2;1H/b8-5+; |
InChI Key |
PGIJCDDFSNJRTG-HAAWTFQLSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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